molecular formula C21H18N2O4S B12155872 methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B12155872
M. Wt: 394.4 g/mol
InChI Key: JYNCXGRLPCODMK-UHFFFAOYSA-N
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Description

Methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

    Thiazole Ring Construction: The thiazole ring can be synthesized via condensation reactions involving thiourea and α-haloketones.

    Coupling Reactions: The final compound is formed by coupling the benzofuran and thiazole intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran and thiazole rings.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors, potentially leading to the development of new drugs.

Medicine

Medicinal chemistry applications include exploring its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1).

    Benzofuran Derivatives: Compounds like psoralen, which also contain benzofuran rings.

Uniqueness

The unique combination of the benzofuran and thiazole rings in methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 2-[[2-(2,3-dihydro-1-benzofuran-6-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H18N2O4S/c1-26-20(25)18-19(15-5-3-2-4-6-15)28-21(23-18)22-17(24)12-13-7-8-14-9-10-27-16(14)11-13/h2-8,11H,9-10,12H2,1H3,(H,22,23,24)

InChI Key

JYNCXGRLPCODMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC3=C(CCO3)C=C2)C4=CC=CC=C4

Origin of Product

United States

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